molecular formula C5H2BrClIN B3090447 2-Bromo-5-chloro-3-iodopyridine CAS No. 1211535-24-8

2-Bromo-5-chloro-3-iodopyridine

Cat. No. B3090447
CAS RN: 1211535-24-8
M. Wt: 318.34 g/mol
InChI Key: JTAAZYYDQXYDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-chloro-3-iodopyridine” is a halogen-substituted pyridine . It can be used to develop fluorescent compounds and is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . Another method involves the use of organic lithium bases such as LDA or LTMP .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H2BrClIN . The average mass is 318.338 Da and the monoisotopic mass is 316.810364 Da .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in a copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine . It can also undergo a halogen dance reaction under neutral or even acidic conditions .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its melting point is 121-123 °C (lit.) . The SMILES string representation of the compound is Brc1ccc(I)cn1 .

Scientific Research Applications

Halogen-rich Intermediates for Synthesis

One of the primary applications of halogenated pyridines, including compounds similar to 2-Bromo-5-chloro-3-iodopyridine, is their use as intermediates for the synthesis of complex organic molecules. The study by Wu et al. (2022) illustrates the synthesis of unique halogen-rich pyridines, demonstrating the potential of these compounds as valuable building blocks in medicinal chemistry. Their work emphasizes the synthesis of pentasubstituted pyridines with desired functionalities for further chemical manipulations, showcasing the adaptability of halogenated pyridines in creating varied chemical structures (Wu, Porter, Frennesson, & Saulnier, 2022).

Rearrangements and Aminations

The research also explores the reactivity of halopyridines, including reactions that presumably involve a pyridyne intermediate, as studied by Pieterse and Hertog (2010). Their findings contribute to understanding the mechanistic pathways in the aminations of halopyridines, highlighting the chemical versatility of these compounds (Pieterse & Hertog, 2010).

Halogen Bonding in Crystal Packing

Gorokh et al. (2019) have investigated the role of halogen bonding in the crystal packing of halobismuthates with 3-iodopyridinium cations. Their study underscores the importance of halogen⋯halogen contacts in the formation of crystal structures, which can be crucial for the development of new materials with specific properties (Gorokh, Adonin, Novikov, Usoltsev, Plyusnin, Korolkov, Sokolov, & Fedin, 2019).

Synthesis of Functionalized Pyridines

Furthermore, the synthesis of functionalized pyridines using halogenated intermediates, such as this compound, is a significant area of research. Song et al. (2004) have developed a methodology for the synthesis of a wide range of useful functionalized pyridine derivatives through the efficient synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine. This methodology facilitates the production of key intermediates for pharmaceuticals, such as Lonafarnib, a potent anticancer agent (Song, Yee, Tan, Xu, Kapadia, & Senanayake, 2004).

Mechanism of Action

Target of Action

2-Bromo-5-chloro-3-iodopyridine is primarily used as a reagent in the synthesis of various organic compounds . It is particularly useful in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . The primary targets of this compound are therefore the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In this process, the this compound molecule transfers a halogen atom to a transition metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of organic compounds. The compound’s role in Suzuki-Miyaura coupling reactions allows for the formation of new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide variety of organic compounds, including those used in pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by exposure to light, heat, and moisture .

Safety and Hazards

“2-Bromo-5-chloro-3-iodopyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The future directions of “2-Bromo-5-chloro-3-iodopyridine” could involve its use in the synthesis of various fluorescent compounds and as a reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It could also be used in further studies of copper-catalyzed selective C–N bond formation .

properties

IUPAC Name

2-bromo-5-chloro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-4(8)1-3(7)2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAAZYYDQXYDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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